molecular formula C19H24O3 B3935823 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No. B3935823
M. Wt: 300.4 g/mol
InChI Key: AIBNKMLFGZHCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as SR-9009, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) that are being developed as potential treatments for a variety of medical conditions.

Mechanism of Action

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene works by activating a protein known as Rev-erbα, which plays a key role in regulating the body's circadian rhythm. This activation leads to an increase in the body's metabolic rate, which can help to burn fat and increase energy levels. It also has an effect on the body's muscle cells, increasing their ability to use glucose for energy and improving their ability to recover from exercise.
Biochemical and Physiological Effects:
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, leading to an increase in the body's metabolic rate. It has also been shown to increase the expression of genes involved in muscle growth and repair, leading to an increase in muscle strength and endurance.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene for lab experiments is its ability to increase endurance and improve muscle strength. This makes it a useful tool for studying the effects of exercise and physical activity on the body. However, one limitation of 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is that it is a relatively new compound and there is still much that is not known about its long-term effects on the body.

Future Directions

There are a number of potential future directions for research on 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is its potential applications in the treatment of obesity and diabetes. It has also been studied for its potential applications in the treatment of muscle wasting and other conditions that affect muscle function. Additionally, there is ongoing research into the long-term effects of 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene on the body, as well as its potential interactions with other drugs and compounds.

Scientific Research Applications

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential applications in scientific research. It has been shown to have a number of potential benefits, including increasing endurance, improving muscle strength and reducing inflammation. It has also been studied for its potential applications in the treatment of a variety of medical conditions, including obesity, diabetes and muscle wasting.

properties

IUPAC Name

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-14-6-9-18(19(12-14)20-4)22-11-5-10-21-17-8-7-15(2)16(3)13-17/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBNKMLFGZHCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC(=C(C=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,4-Dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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